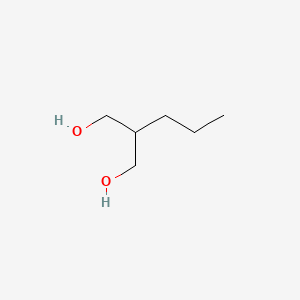2-Propylpropane-1,3-diol
CAS No.: 2612-28-4
Cat. No.: VC2025021
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2612-28-4 |
|---|---|
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
| IUPAC Name | 2-propylpropane-1,3-diol |
| Standard InChI | InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3 |
| Standard InChI Key | FZHZPYGRGQZBCV-UHFFFAOYSA-N |
| SMILES | CCCC(CO)CO |
| Canonical SMILES | CCCC(CO)CO |
Introduction
Chemical Identity and Structure
2-Propylpropane-1,3-diol is an organic compound characterized by a propyl group attached to a propanediol backbone. Its chemical identity is defined by the following parameters:
The compound features a structure with two primary hydroxyl groups attached to a carbon chain containing a propyl substituent. This arrangement gives the molecule unique chemical properties compared to other diols. The compound is also known by several synonyms, including 2-n-propylpropane-1,3-diol, 1,3-propanediol, 2-propyl, 1,1-bis(hydroxymethyl)butane, and 2-propyl-1,3-propanediol .
Physical and Chemical Properties
The physical and chemical properties of 2-Propylpropane-1,3-diol determine its behavior in various chemical reactions and applications:
The compound's dual hydroxyl groups confer specific reactivity patterns, making it valuable in various synthetic applications. The presence of two primary alcohols provides reactivity typical of primary alcohols, such as oxidation, esterification, and etherification.
Synthesis Methods
Several synthesis methods for 2-Propylpropane-1,3-diol have been documented in the scientific literature. These methods vary in their approach, reagents, and conditions:
Reduction of Diethyl Propylmalonate
A documented synthesis route involves the reduction of diethyl propylmalonate using diisobutylaluminum hydride (DIBAL-H):
Acetal Formation Reactions
2-Propylpropane-1,3-diol can participate in acetal formation reactions, which is a common application of this compound:
Applications and Uses
2-Propylpropane-1,3-diol serves multiple purposes in chemical research and synthesis:
Synthetic Intermediate
This compound functions as a valuable intermediate in organic synthesis, particularly in the creation of cyclic acetals and other compounds with specific functional groups:
-
As a component in acetal formation reactions for the synthesis of 5-propyl-1,3-dioxan-2-yl derivatives
Chemical Research Applications
In research settings, 2-Propylpropane-1,3-diol has been utilized in:
-
Studies investigating acetal formation mechanisms
-
Development of synthetic methodologies for complex organic molecules
-
Preparation of compounds with specific stereochemical arrangements
When handling this compound, appropriate safety measures should be implemented, including the use of personal protective equipment, adequate ventilation, and proper disposal procedures.
Related Compounds and Differentiation
It is important to distinguish 2-Propylpropane-1,3-diol from similar compounds that may cause confusion:
Understanding these structural differences is crucial for proper identification and application of these compounds in research and industrial contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume